
Structural Analysis of the FQPQNGQFI Peptide:
A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest

Compound Name: Nucleoprotein (396-404) (TFA)

Cat. No.: B10831697

Get Quote

Abstract
The nine-amino-acid peptide sequence, FQPQNGQFI, is a well-characterized

immunodominant epitope derived from the nucleoprotein (NP) of the Lymphocytic

Choriomeningitis Virus (LCMV). Specifically, it represents amino acid residues 396-404 of the

LCMV NP.[1][2] This peptide is presented by the murine Major Histocompatibility Complex

(MHC) class I molecule H-2Db and plays a crucial role in the activation of cytotoxic T

lymphocytes (CTLs), forming a cornerstone of the antiviral immune response in H-2b mice.

This technical guide provides an in-depth analysis of the structural features of the FQPQNGQFI

peptide, its interaction with H-2Db, and the downstream immunological consequences of this

interaction. Detailed experimental protocols for assessing peptide-MHC binding and CTL-

mediated lysis are also provided, along with a summary of the key signaling events following T-

cell receptor engagement.

Introduction
The interaction between viral peptides and MHC class I molecules is a critical determinant of

the cellular immune response to infection. The FQPQNGQFI peptide from LCMV NP is a model

epitope for studying the principles of antigen presentation and T-cell recognition.[1][2]
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Understanding the structural basis of its interaction with H-2Db is paramount for the rational

design of vaccines and immunotherapies. This guide will delve into the theoretical structural

analysis of the FQPQNGQFI peptide, its binding characteristics to H-2Db, and the experimental

methodologies used to quantify this interaction and its functional outcomes.

Structural Analysis of the FQPQNGQFI Peptide
As of the date of this publication, a publicly available crystal structure of the FQPQNGQFI

peptide in complex with the H-2Db molecule has not been deposited in the Protein Data Bank

(PDB). Therefore, the following structural analysis is based on the known peptide binding motif

for H-2Db and the physicochemical properties of the FQPQNGQFI amino acid sequence.

Physicochemical Properties of FQPQNGQFI
A summary of the key physicochemical properties of the FQPQNGQFI peptide is presented in

Table 1. These properties influence the peptide's solubility, stability, and interaction with the H-

2Db binding groove.

Property Value

Amino Acid Sequence Phe-Gln-Pro-Gln-Asn-Gly-Gln-Phe-Ile

Molecular Formula C50H71N13O13

Molecular Weight 1086.18 g/mol

Isoelectric Point (pI) 5.54

Grand Average of Hydropathicity (GRAVY) -0.589

Table 1: Physicochemical Properties of the FQPQNGQFI Peptide.

Theoretical Interaction with the H-2Db Binding Groove
The H-2Db molecule possesses a peptide-binding groove with specific pockets that

accommodate anchor residues of the bound peptide. The binding motif for H-2Db typically

favors peptides of 9 amino acids in length with specific anchor residues at positions 5 and 9.

For the FQPQNGQFI peptide:
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Position 5 (P5): Asparagine (Asn, N). This is a primary anchor residue for H-2Db. The polar

side chain of asparagine is well-suited to interact with the corresponding pocket in the H-2Db

groove, contributing significantly to the stability of the peptide-MHC complex.

Position 9 (P9): Isoleucine (Ile, I). This is the C-terminal anchor residue. The hydrophobic

side chain of isoleucine fits into a hydrophobic pocket at the C-terminal end of the H-2Db

binding groove.

The remaining amino acids of the FQPQNGQFI peptide are solvent-exposed and available for

interaction with the T-cell receptor (TCR). The central portion of the peptide, particularly

residues at positions 4, 6, and 8, often bulge out from the groove, forming the primary contact

points for the TCR.

Experimental Methodologies
The study of the FQPQNGQFI peptide's immunological function relies on a variety of in vitro

and in vivo assays. The following sections detail the protocols for two fundamental

experimental techniques: MHC binding assays and cytotoxic T lymphocyte (CTL) lysis assays.

MHC-Peptide Binding Assays
These assays are designed to quantify the affinity of a peptide for a specific MHC molecule. A

common method is the competitive binding assay using fluorescence polarization.

Principle: This assay measures the ability of a test peptide (FQPQNGQFI) to compete with a

fluorescently labeled probe peptide of known high affinity for binding to purified H-2Db

molecules. The binding of the larger MHC molecule to the small fluorescent peptide slows its

rotation in solution, resulting in a higher fluorescence polarization value. The test peptide will

displace the fluorescent probe in a concentration-dependent manner, leading to a decrease in

polarization.

Protocol:

Reagents and Materials:

Purified, soluble H-2Db molecules.
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Fluorescently labeled high-affinity H-2Db binding peptide (probe peptide).

FQPQNGQFI test peptide.

Assay buffer (e.g., phosphate-buffered saline with a non-ionic detergent).

Black, low-volume 384-well microplates.

A microplate reader capable of measuring fluorescence polarization.

Procedure: a. Prepare a series of dilutions of the FQPQNGQFI test peptide in assay buffer.

b. In the wells of the microplate, add a fixed concentration of purified H-2Db molecules and

the fluorescently labeled probe peptide. c. Add the different concentrations of the

FQPQNGQFI test peptide to the wells. Include control wells with no competitor peptide

(maximum polarization) and wells with only the probe peptide (minimum polarization). d.

Incubate the plate at room temperature for a sufficient time to reach binding equilibrium

(typically 24-72 hours). e. Measure the fluorescence polarization of each well using a

microplate reader.

Data Analysis: a. The data is typically plotted as fluorescence polarization versus the

logarithm of the competitor peptide concentration. b. The concentration of the FQPQNGQFI

peptide that inhibits 50% of the binding of the fluorescent probe peptide is determined as the

IC50 value. A lower IC50 value indicates a higher binding affinity.

Preparation
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Click to download full resolution via product page

Caption: Workflow for a fluorescence polarization-based MHC-peptide binding assay.

Cytotoxic T Lymphocyte (CTL) Lysis Assay
These assays measure the ability of CTLs that recognize the FQPQNGQFI-H-2Db complex to

kill target cells presenting this complex. The chromium-51 (⁵¹Cr) release assay is a classic and

reliable method.

Principle: Target cells are labeled with radioactive ⁵¹Cr. When these cells are lysed by CTLs,

the ⁵¹Cr is released into the cell culture supernatant. The amount of radioactivity in the

supernatant is directly proportional to the number of target cells killed.

Protocol:

Reagents and Materials:

Effector cells: FQPQNGQFI-specific CTLs.

Target cells: H-2b-expressing cells (e.g., RMA-S or EL4 cells).

FQPQNGQFI peptide.

Sodium chromate (Na₂⁵¹CrO₄).

Culture medium.

96-well round-bottom plates.

Gamma counter.

Procedure: a. Target Cell Preparation: i. Incubate target cells with Na₂⁵¹CrO₄ for 1-2 hours to

allow for uptake of the radioisotope. ii. Wash the labeled target cells thoroughly to remove

unincorporated ⁵¹Cr. iii. Resuspend the labeled target cells in culture medium and pulse them

with the FQPQNGQFI peptide for approximately 1 hour. b. CTL Assay: i. Plate the peptide-

pulsed, ⁵¹Cr-labeled target cells at a constant number in a 96-well plate. ii. Add the
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FQPQNGQFI-specific CTLs at varying effector-to-target (E:T) ratios. iii. Include control wells

for:

Spontaneous release: Target cells with medium only (no CTLs).
Maximum release: Target cells with a detergent (e.g., Triton X-100) to cause complete
lysis. c. Incubation: Incubate the plate for 4-6 hours at 37°C. d. Harvesting and Counting: i.
Centrifuge the plate to pellet the cells. ii. Carefully collect the supernatant from each well.
iii. Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma
counter.

Data Analysis: a. The percentage of specific lysis is calculated using the following formula: %

Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release -

Spontaneous Release)] x 100
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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